exact molecular weight and mass spectrometry data for n-Methylcarboxy-2-chloroacetamidrazone
exact molecular weight and mass spectrometry data for n-Methylcarboxy-2-chloroacetamidrazone
Initiating the Analysis
I've started by dissecting the request. My initial focus is on the compound itself: n-Methylcarboxy-2-chloroacetamidrazone. I'm noting the need for exact molecular weight and mass spectrometry data. It looks like the target is a detailed technical guide or whitepaper, aimed at researchers and scientists, so that is how I am formulating my response.
Defining the Audience
I'm now clarifying the target audience; it's senior application scientists and drug development professionals. This influences how I'll structure the content. I'm prioritizing autonomy, scientific rigor with evidence-based reasoning, and appropriate visualization. The requirements for in-text citations, verified URLs, and a specific color palette for diagrams are noted for implementation.
Analyzing the Compound
I've been examining the compound "n-Methylcarboxy-2-chloroacetamidrazone," and its alternative names. My focus is on understanding its structure, nomenclature, and potential relationships between its various designations. The structure is quite clear. I need to continue to delve into its potential applications, as I have been doing.
Verifying Exact Mass Data
I've confirmed the exact mass calculation for the compound, it checks out! I've also detailed the M+H ion and isotope patterns related to the chlorine component. Next, I'm working on a structure for a technical guide that will include a physicochemical profile section. I need to make sure I include the relevant information there!
Refining Analytical Protocols
I'm now detailing step-by-step LC-MS methodologies, focusing on purity profiling and reaction monitoring. I'm prioritizing self-validating systems, ensuring the protocols are robust. The exact molecular weight calculation and isotopic distribution are finished. I'm also preparing a table summarizing the quantitative data.
Mapping the Reaction Pathway
I'm developing a diagram of Aprepitant synthesis, specifically focusing on the workflow with N-Methylcarboxy-2-chloroacetamidrazone. The graph visualization uses distinct color-coded nodes for each intermediate and reaction step, including the morpholine intermediate, the coupling reaction and cyclization steps, and ultimately, the Aprepitant API. Furthermore, I've started the fragmentation calculations for MS/MS, specifically looking at loss of NH3, CH3OH, and HCl, and N-N bond cleavage, as well. Also, the search confirmed that FAB-MS was indeed used in the early patents and related to the intermediates of Aprepitant.
Drafting the Technical Guide
I'm developing the introduction and physicochemical properties section for the technical guide, including molecular weight, exact mass, and CAS registry numbers. I've also detailed the chemical formula. I will include the structure showing the chloroalkyl group, amidine/amidrazone core, and methyl ester.
Evaluating Carbamate Structure
I'm now focusing on the carbamate moiety within the structure. My current focus is on the molecular formula, average and monoisotopic exact mass. Also, the table with Mass Spectrometry Data is very helpful! I will include that in the technical guide. Lastly, I'm examining mass spectrometry profiling and experimental designs.
Predicting MS/MS Fragmentation
I'm now focusing on fragmentation patterns, specifically from the [M+H]+ precursor ion. I'm seeing that the loss of methanol and hydrogen chloride are the most likely neutral losses. The loss of methanol (32 Da) from the methyl ester yields an isocyanate-like fragment at m/z 134.01. I also observe a stable conjugated system at m/z 130.06 resulting from the loss of HCl (36 Da) as well.
I'm thinking about the reaction of N-methylcarboxy-2-chloroacetamidrazone with 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine in Aprepitant synthesis, and the basic conditions like N,N-diisopropylethylamine in acetonitrile, or potassium carbonate in DMSO. The goal is to neutralize the HCl that's produced. Cyclization, done in xylene (135–140 °C) drives the amid.
Visualizing the Synthesis Pathway
I'm now focusing on a Graphviz diagram of Aprepitant synthesis, specifically the workflow that includes the N-Methylcarboxy-2-chloroacetamidrazone and carbamate. The diagram will use color-coded nodes to represent the morpholine intermediate, the amidrazone starting material, the nucleophilic substitution coupling, the uncyclized intermediate, and the thermal cyclization step. The final product is the Aprepitant API, specifically the triazolone ring.
Designing the Analysis
I'm working on an LC-HRMS method, focusing on a self-validating protocol. I'm prioritizing an internal standard and monitoring the chlorine isotopic ratio. The isotopic ratio will act as a quality control. A 3:1 ratio deviation of greater than 5% will indicate potential interference or detector saturation. I've detailed the sample preparation and chromatographic separation steps.
Refining LC-MS Method
I'm finalizing the LC-HRMS method. I will use a gradient from 5% to 95% acetonitrile with 0.1% formic acid over 5 minutes. The ESI positive mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and mass range of m/z 50 to 500 will be used. My validation will look at the chlorine isotopic ratio. I will also be looking at the m/z 166.0383 and the M+2 peak at m/z 168.0354 for confirmation. Finally, I've started mapping generated references to the search results.
Reviewing Patent Information
I'm now diving into the patents related to Aprepitant synthesis, specifically US8133994B2, WO2009116081A2, and US20160031867A1. I'm focusing on the synthesis workflow and the role of N-Methylcarboxy-2-chloroacetamidrazone in each patent. I'm carefully reviewing the provided URLs for in-depth information.
Documenting Patent Details
I'm now detailing references for the Aprepitant synthesis patents, specifically focusing on US8133994B2 and WO2009116081A2. I'm adding titles, sources (Google Patents), and URLs. I've noted that the US8133994B2 patent may be a better source than previously considered documents.
Compiling Patent Data
I've just added two new patent and market analysis references: US20160031867A1, focusing on an improved Aprepitant process, and a market analysis of N-(Methoxycarbonyl)-2-chloroacetamidrazone from ECHEMI. I'm cross-referencing these documents with the previously reviewed patents to ensure all relevant information is captured.
Finalizing Workflow Diagram
I'm now completing the Graphviz diagram for the Aprepitant synthesis workflow, integrating in-text citations [1], [2] throughout. I've finished the DOT language code, which visualizes the reaction steps, from the morpholine intermediate to the final Aprepitant API, specifically the triazolone ring. The graph uses a consistent color palette and is designed with strict contrast.
A Graphviz diagram is used to illustrate the Aprepitant synthesis workflow.
Refining Diagram and Caption
I've updated the Graphviz diagram to improve visual clarity and also simplified the color scheme, focusing on a more professional look. Also, I've confirmed that the caption is under the specified character limit. Finally, I confirmed the color contrast is acceptable for accessibility.
